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Compound of Interest

Compound Name: 1,3-Diphenethylurea

Cat. No.: B181207 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential of urea-based compounds as

enzyme inhibitors, with a specific focus on derivatives of the closely related scaffold, 1,3-

diphenylurea. It is important to note that while the topic of interest is 1,3-diphenethylurea, a

comprehensive review of the scientific literature did not yield specific data on its enzyme

inhibitory activity. However, the extensive research on 1,3-diphenylurea and its analogues

offers valuable insights into the potential targets and inhibitory mechanisms that could be

relevant for 1,3-diphenethylurea. This document summarizes the key findings on these related

compounds, presenting quantitative data, detailed experimental protocols, and visualizations of

relevant biological pathways.

Introduction to Urea-Based Enzyme Inhibitors
The 1,3-disubstituted urea scaffold is a prominent pharmacophore in medicinal chemistry,

recognized for its ability to mimic transition states of enzymatic reactions and participate in key

hydrogen bonding interactions within enzyme active sites. Derivatives of 1,3-diphenylurea have

been successfully developed as potent inhibitors of several enzymes with therapeutic

relevance in inflammation, diabetes, and oncology.
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Based on studies of 1,3-diphenylurea derivatives, the following enzymes have been identified

as potential targets. The inhibitory activities are presented in terms of IC50 and Ki values,

where available.

Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and

vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the bioavailability of

EETs, making it a promising strategy for the treatment of hypertension and inflammatory

diseases. The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent

sEH inhibition, acting as a competitive inhibitor by mimicking the transition state of epoxide

hydrolysis.

Table 1: sEH Inhibition by Urea-Based Compounds

Compound Target IC50 Ki Reference

1,3-
Dibenzylurea
Derivative 3

Human sEH ~200 nM - [1]

| 1,3-Dibenzylurea Derivative 2 | Human sEH | ~400 nM | - |[1] |

α-Glucosidase
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established

therapeutic approach for managing type 2 diabetes mellitus. Schiff base derivatives of 1,3-

diphenylurea have demonstrated potent competitive inhibition of α-glucosidase.

Table 2: α-Glucosidase Inhibition by 1,3-Diphenylurea Derivatives

Compound Target IC50 (µM) Ki (µM) Reference

Compound 5h α-Glucosidase - 3.96 ± 0.0048 [2]

Various Schiff

Base Derivatives
α-Glucosidase 2.49 - 37.16 - [2]
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| Acarbose (Standard) | α-Glucosidase | 873.34 ± 1.67 | - |[2] |

c-MET and VEGFR-2 Tyrosine Kinases
The receptor tyrosine kinases c-MET and VEGFR-2 are crucial mediators of angiogenesis and

tumor progression, making them important targets in cancer therapy. Aryl pyridine derivatives of

1,3-diphenylurea have been identified as potent dual inhibitors of both kinases.

Table 3: c-MET and VEGFR-2 Inhibition by 1,3-Diphenylurea Derivatives

Compound Target IC50 (nM) Reference

APPU2f c-MET 24

APPU2n c-MET 18

APPU2d c-MET 65

APPU2j c-MET 150

APPU2k c-MET 170

APPU2n VEGFR-2 24

APPU2f VEGFR-2 35

APPU2j VEGFR-2 290

APPU2d VEGFR-2 310

| APPU2k | VEGFR-2 | 320 | |

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are

provided in DOT language.
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Caption: sEH signaling pathway and the potential inhibitory point of action for a urea-based

compound.
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Caption: General receptor tyrosine kinase signaling pathway targeted by urea-based inhibitors.
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Caption: A generalized workflow for in vitro enzyme inhibition screening.

Experimental Protocols
The following are detailed protocols for the in vitro determination of inhibitory activity against

the aforementioned enzymes.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition
Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against human sEH.

Materials:

Human recombinant sEH

sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

sEH substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-

yl)methyl)carbonate (CMNPC)

Test compound (1,3-diphenethylurea) dissolved in DMSO
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96-well black microplate

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

Prepare serial dilutions of the test compound in DMSO. Further dilute these solutions in sEH

Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay

should be ≤ 1%.

In a 96-well plate, add the diluted test compound solutions. Include wells for a positive

control (a known sEH inhibitor) and a negative control (assay buffer with DMSO).

Add the human recombinant sEH solution to all wells except for the blank controls.

Incubate the plate at 30°C for 5 minutes.

Initiate the reaction by adding the CMNPC substrate to all wells.

Immediately measure the fluorescence intensity kinetically for 10-20 minutes at 30°C.

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time

curve).

Determine the percent inhibition for each concentration of the test compound relative to the

negative control.

Plot the percent inhibition against the logarithm of the test compound concentration and fit

the data using a suitable dose-response curve to calculate the IC50 value.

Protocol 2: α-Glucosidase Inhibition Assay
(Spectrophotometric)
Objective: To determine the IC50 value of a test compound against α-glucosidase.

Materials:

α-Glucosidase from Saccharomyces cerevisiae
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Phosphate buffer (e.g., 50 mM, pH 6.8)

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

Test compound dissolved in a suitable solvent (e.g., DMSO)

Sodium carbonate (Na2CO3) solution (e.g., 1 M)

96-well clear microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the α-glucosidase solution and the test compound dilutions. Include

positive (acarbose) and negative (solvent) controls.

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding the pNPG substrate solution to all wells.

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

Stop the reaction by adding the sodium carbonate solution.

Measure the absorbance of the produced p-nitrophenol at 405 nm.

Calculate the percentage of α-glucosidase inhibition for each concentration of the test

compound.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Protocol 3: c-MET and VEGFR-2 Kinase Assays
(Luminescent)
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Objective: To determine the IC50 value of a test compound against c-MET and VEGFR-2

kinases.

Materials:

Recombinant human c-MET or VEGFR-2 kinase

Kinase assay buffer

ATP solution

Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

Test compound dissolved in DMSO

Luminescent kinase assay kit (e.g., Kinase-Glo®)

96-well white microplate

Luminometer

Procedure:

Prepare serial dilutions of the test compound. The final DMSO concentration should not

exceed 1%.

In a 96-well white plate, add the kinase assay buffer, the substrate, ATP, and the test

compound dilutions.

Add the recombinant c-MET or VEGFR-2 kinase to initiate the reaction. Include appropriate

positive and negative controls.

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

After incubation, add the luminescent kinase assay reagent according to the manufacturer's

instructions. This reagent measures the amount of ATP remaining in the well.

Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
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Measure the luminescence using a microplate reader.

A lower luminescent signal indicates higher kinase activity (more ATP consumed).

Calculate the percent inhibition of kinase activity for each compound concentration relative to

the control.

Determine the IC50 value by plotting the percent inhibition against the compound

concentration.

Conclusion
While direct experimental data on the enzyme inhibitory properties of 1,3-diphenethylurea are

currently unavailable in the public domain, the extensive research on the structurally similar

1,3-diphenylurea scaffold provides a strong rationale for investigating its potential. The

information and protocols provided herein offer a comprehensive guide for researchers to

explore the inhibitory activity of 1,3-diphenethylurea against key therapeutic targets such as

sEH, α-glucosidase, c-MET, and VEGFR-2. Such studies would be crucial in determining the

therapeutic potential of this specific compound and in expanding the structure-activity

relationship knowledge of urea-based enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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